L-fucose-2-13C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Fucose-2-13C is a stable isotope-labeled analogue of L-Fucose, a naturally occurring monosaccharide. The “2-13C” designation indicates that the carbon at the second position in the fucose molecule is replaced with the carbon-13 isotope. This compound is used extensively in scientific research to trace metabolic pathways and study biochemical processes due to its stable isotopic label.
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Fucose-2-13C can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. One common approach involves the use of L-Fuculose as a starting material, which is then converted to this compound using a fucose isomerase enzyme . The reaction conditions typically involve maintaining a pH of 7 and a temperature of 30°C to favor the formation of L-Fucose from L-Fuculose .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. Engineered strains of Escherichia coli can be used to produce L-Fucose by fermenting substrates like fructose . The process involves optimizing the expression of key enzymes involved in the fucose biosynthesis pathway to achieve high yields.
Chemical Reactions Analysis
Types of Reactions: L-Fucose-2-13C undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form L-Fuconic acid or reduced to form L-Fucitol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution: Halogenation reactions can be carried out using reagents like thionyl chloride.
Major Products:
Oxidation: L-Fuconic acid
Reduction: L-Fucitol
Substitution: Halogenated fucose derivatives
Scientific Research Applications
L-Fucose-2-13C has a wide range of applications in scientific research:
Mechanism of Action
L-Fucose-2-13C exerts its effects primarily through its incorporation into glycoproteins and glycolipids. It plays a crucial role in cell-cell communication, immune response, and pathogen recognition. The compound is metabolized by specific enzymes, such as fucosidases, which cleave the fucose residues from glycoconjugates . This process is essential for various biological functions, including the modulation of immune responses and the maintenance of gut microbiota balance .
Comparison with Similar Compounds
L-Fucose-2-13C can be compared with other isotopically labeled sugars, such as D-Glucose-13C and D-Galactose-13C. While all these compounds are used as tracers in metabolic studies, this compound is unique due to its specific role in glycosylation and its involvement in immune responses . Similar compounds include:
- D-Glucose-13C
- D-Galactose-13C
- L-Fuculose-13C
These compounds differ in their metabolic pathways and the specific biological processes they are involved in, making this compound particularly valuable for studies focused on fucosylation and related processes.
Properties
IUPAC Name |
(3S,4R,5S,6S)-6-methyl(313C)oxane-2,3,4,5-tetrol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6?/m0/s1/i5+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZGCJCMOBCMKK-BOIBEAGVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([13C@@H](C(O1)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.